![molecular formula C19H14FN3O2 B5162554 N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide, also known as FK866, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential molecule involved in various cellular processes. FK866 has been shown to have potential therapeutic applications in cancer treatment, inflammation, and metabolic disorders.
Wirkmechanismus
N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide exerts its pharmacological effects by inhibiting NAMPT, the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential molecule involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. Depletion of cellular NAD+ levels by N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide leads to the activation of the tumor suppressor protein p53 and the inhibition of the anti-apoptotic protein Bcl-2, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide has been shown to have several biochemical and physiological effects. It depletes cellular NAD+ levels, leading to the activation of the tumor suppressor protein p53 and the inhibition of the anti-apoptotic protein Bcl-2, resulting in apoptosis of cancer cells. N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide also reduces inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It improves glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of NAMPT, with a high level of purity. It has been extensively studied for its potential therapeutic applications in cancer treatment, inflammation, and metabolic disorders. However, N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide also has some limitations. It is a highly toxic compound, and its use requires caution and appropriate safety measures. It has also been shown to have off-target effects on other enzymes involved in NAD+ biosynthesis.
Zukünftige Richtungen
There are several future directions for research on N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, inflammation, and metabolic disorders. Another direction is to develop new derivatives of N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide with improved pharmacological properties, such as reduced toxicity and off-target effects. Finally, research could focus on identifying new targets for N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide and exploring its potential effects on other cellular processes beyond NAD+ biosynthesis.
Synthesemethoden
N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide can be synthesized through a multi-step process starting from 2-chloronicotinic acid. The synthesis involves several chemical reactions, including acylation, reduction, and amidation. The final product is obtained as a white crystalline solid with a high level of purity.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by depleting cellular NAD+ levels. This leads to the activation of the tumor suppressor protein p53 and the inhibition of the anti-apoptotic protein Bcl-2, resulting in cell death. N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide has also been shown to inhibit tumor growth in various animal models of cancer.
In addition to its anti-cancer properties, N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide has been studied for its potential anti-inflammatory and metabolic effects. It has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.
Eigenschaften
IUPAC Name |
N-[3-[(4-fluorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-15-6-8-16(9-7-15)22-18(24)13-3-1-5-17(11-13)23-19(25)14-4-2-10-21-12-14/h1-12H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKHUPSRUHFMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.